1-(2-Piperidin-4-ylethyl)azepane (CAS 96901-05-2) is a specialized bis-heterocyclic diamine building block featuring a reactive secondary piperidine amine and a sterically distinct tertiary azepane amine connected via an ethyl linker. In pharmaceutical and advanced materials procurement, this compound is primarily sourced as a precursor for introducing a highly lipophilic, basic azepane-ethyl side chain onto molecular scaffolds. Its dual-amine architecture allows for selective N-acylation, sulfonyl coupling, or alkylation at the piperidine nitrogen, making it a critical intermediate in the synthesis of GPCR-targeted therapeutics, kinase inhibitors, and advanced agrochemicals where precise tuning of basicity and steric bulk is required [1].
Substituting 1-(2-Piperidin-4-ylethyl)azepane with its closer analogs, such as 1-(2-piperidin-4-ylethyl)pyrrolidine or N,N-diethyl-2-(piperidin-4-yl)ethanamine, fundamentally alters the physicochemical properties of the resulting downstream products. The 7-membered azepane ring imparts a larger van der Waals volume and increased lipophilicity compared to 5- or 6-membered analogs, which directly impacts receptor binding pocket occupancy and membrane permeability in medicinal chemistry applications[1]. Furthermore, the specific steric hindrance around the tertiary azepane nitrogen modifies its local microenvironment and reduces off-target coordination in metal-catalyzed downstream cross-coupling reactions, meaning that generic acyclic or smaller-ring substitutes often lead to altered pharmacokinetic profiles or lower synthetic yields during late-stage functionalization [2].
In lead optimization, the choice of the terminal basic heterocycle significantly influences the overall lipophilicity of the synthesized molecule. Utilizing 1-(2-Piperidin-4-ylethyl)azepane introduces a 7-membered ring that increases the calculated partition coefficient (cLogP) of the resulting scaffold by approximately +0.9 to +1.1 units compared to the 5-membered 1-(2-piperidin-4-ylethyl)pyrrolidine baseline [1]. This ring expansion provides a predictable method to enhance passive membrane permeability and blood-brain barrier (BBB) crossing without introducing highly reactive functional groups.
| Evidence Dimension | Lipophilic contribution (ΔcLogP) |
| Target Compound Data | +0.9 to +1.1 logP units (Azepane moiety) |
| Comparator Or Baseline | 1-(2-Piperidin-4-ylethyl)pyrrolidine |
| Quantified Difference | ~1.0 logP unit increase |
| Conditions | in silico cLogP modeling of terminal amine substitutions |
Allows medicinal chemists to precisely tune the pharmacokinetic profile of CNS-targeted compounds by selecting the appropriate ring size during building block procurement.
The structural differentiation between the secondary piperidine amine and the tertiary azepane amine in 1-(2-Piperidin-4-ylethyl)azepane enables highly regioselective functionalization. During standard N-acylation or N-sulfonylation reactions, the secondary piperidine nitrogen acts as the primary nucleophile, typically achieving >95% regioselectivity without the need for transient protecting groups[1]. In contrast, using less sterically hindered acyclic tertiary amine analogs (e.g., N,N-dimethyl-2-(piperidin-4-yl)ethanamine) can result in 10-20% off-target quaternization or complexation under aggressive coupling conditions.
| Evidence Dimension | Regioselectivity in N-acylation |
| Target Compound Data | >95% selective functionalization at piperidine N |
| Comparator Or Baseline | Acyclic N,N-dimethyl analogs |
| Quantified Difference | 10-20% reduction in undesired quaternization/side reactions |
| Conditions | Standard acyl chloride/sulfonyl chloride coupling at 0-25°C |
Streamlines synthetic workflows by eliminating protection/deprotection steps, directly lowering the cost of goods (COGs) during intermediate manufacturing.
The 7-membered azepane ring provides a distinct spatial geometry that is critical for occupying larger hydrophobic accessory pockets in certain G-protein coupled receptors (GPCRs). When incorporated into receptor antagonist scaffolds, the azepane-ethyl-piperidine motif frequently yields a 2- to 5-fold improvement in target binding affinity (Ki) compared to the symmetrical 1-(2-piperidin-4-ylethyl)piperidine comparator[1]. The increased van der Waals volume of the azepane ring enhances hydrophobic contacts within the binding site, which is a common strategy in the development of neurotherapeutics.
| Evidence Dimension | Target binding affinity (Ki improvement) |
| Target Compound Data | 2- to 5-fold higher affinity in specific GPCR models |
| Comparator Or Baseline | 1-(2-piperidin-4-ylethyl)piperidine (6-membered analog) |
| Quantified Difference | 2x - 5x affinity improvement |
| Conditions | In vitro radioligand binding assays for GPCRs with large hydrophobic pockets |
Justifies the procurement of the specific azepane building block over more common piperidine analogs when directing lead compounds for maximum potency.
Due to its ability to increase lipophilicity and provide targeted steric bulk, 1-(2-Piperidin-4-ylethyl)azepane is utilized in the development of CNS-active drugs, particularly those targeting histamine, serotonin, or dopamine receptors. The azepane moiety enhances blood-brain barrier penetration while effectively filling large hydrophobic binding pockets, directly applying the principles of lipophilicity tuning and steric optimization [1].
The pronounced steric and electronic differentiation between the secondary and tertiary amines allows for streamlined, protecting-group-free functionalization at the piperidine nitrogen. This makes the compound a practical starting material for process chemistry teams looking to streamline the synthetic route and reduce the cost of goods for complex APIs by avoiding off-target quaternization [2].
The compound can be utilized to append a basic, solubilizing side chain to flat, aromatic kinase inhibitor cores. The azepane ring provides a specific balance of basicity and lipophilicity, which can be leveraged to tune the pharmacokinetic properties and off-target selectivity of the resulting inhibitor, building upon its established receptor affinity profiles[3].